(2E)-2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile
Overview
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile is a complex organic compound characterized by its unique structural features. This compound contains a benzimidazole moiety, a methoxy group, a nitro group, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the methoxy, nitro, and trifluoromethyl groups through various substitution reactions. The final step involves the formation of the prop-2-enenitrile moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure homogenization and ultrasound (HPH-US) can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Oxidizing agents like potassium permanganate can be used for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
(2E)-2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal catalysis.
Uniqueness
(2E)-2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound in various research fields.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O4/c1-34-22-11-14(10-15(13-28)23-29-17-4-2-3-5-18(17)30-23)6-8-21(22)35-20-9-7-16(24(25,26)27)12-19(20)31(32)33/h2-12H,1H3,(H,29,30)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMHAOSQKMHCQP-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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